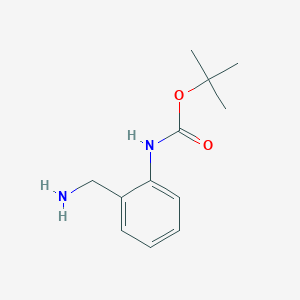

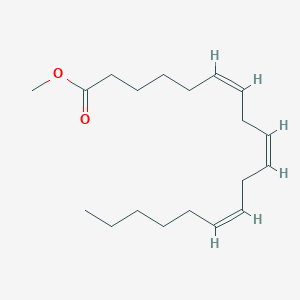

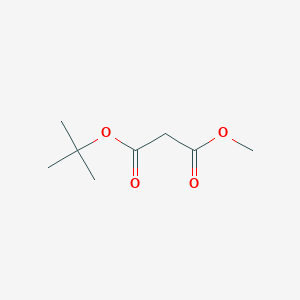

![molecular formula C5H4N4 B153557 Tetrazolo[1,5-a]pyridine CAS No. 274-87-3](/img/structure/B153557.png)

Tetrazolo[1,5-a]pyridine

Übersicht

Beschreibung

Tetrazolo[1,5-a]pyridine is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including organic electronics and pharmaceuticals. The unique structure of tetrazolo[1,5-a]pyridine, which incorporates a tetrazole ring fused to a pyridine ring, contributes to its distinctive chemical and physical properties .

Synthesis Analysis

The synthesis of tetrazolo[1,5-a]pyridine derivatives can be achieved through different methods. One approach involves the conversion of pyridine N-oxides to tetrazolo[1,5-a]pyridines using sulfonyl or phosphoryl azides under solvent-free conditions, which has been shown to yield products in good to excellent yields . Another method utilizes trimethylsilyl azide in the presence of tetrabutylammonium fluoride hydrate to transform 2-halopyridines into tetrazolo[1,5-a]pyridines . Additionally, the regioselective functionalization of the pyrazolo[1,5-a]pyridine scaffold has been reported using Mg- and Zn-TMP bases, leading to polysubstituted heterocycles .

Molecular Structure Analysis

The molecular structures of tetrazolo[1,5-a]pyridine derivatives have been characterized by various spectroscopic techniques, including NMR and HRMS, and confirmed by X-ray diffraction . The influence of substituents on the tetrazole-azide tautomerism has been studied using NMR, IR spectroscopy, and molecular orbital calculations, revealing how different groups affect the equilibrium constants10.

Chemical Reactions Analysis

Tetrazolo[1,5-a]pyridine and its derivatives participate in a variety of chemical reactions. For instance, photolysis of tetrazolo[1,5-a]pyridine derivatives can lead to ring expansion and ring opening, yielding various intermediates and final products . The thermal decomposition of tetrazolo[1,5-a]pyridine has been studied, showing that it follows the Avrami-Erofeev reaction pattern and produces gases such as N2, C2H2, and HCN .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrazolo[1,5-a]pyridine derivatives have been extensively investigated. These compounds exhibit high fluorescence quantum yields and good electrochemical, thermal, and photochemical stabilities . Their thermal hazard and pyrolysis mechanisms have been analyzed using techniques like TG, DSC, ARC, and TG-MS, providing insights into their safety during handling and storage . The semiconducting characteristics of tetrazolo[1,5-a]pyridine-containing π-conjugated systems have also been explored, demonstrating their potential in organic electronics .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Reactions

One-Step Conversion of Pyridine N-Oxides : Tetrazolo[1,5-a]pyridines can be synthesized from pyridine N-oxides using sulfonyl or phosphoryl azides. This process allows for good to excellent yield and scalability (Keith, 2006).

Synthesis from 2-Halopyridines : A method utilizing trimethylsilyl azide and tetrabutylammonium fluoride hydrate allows for the transformation of 2-halopyridines into tetrazolo[1,5-a]pyridines, leading to various novel derivatives (Laha & Cuny, 2008).

Ring Contraction to Cyanopyrroles : Tetrazolo[1,5-a]pyridines can be thermally decomposed to form cyanopyrrole heterocycles, useful for synthesizing pyrazoles and pyrroles (Simoni et al., 2000).

Physical and Chemical Properties

Thermal Hazard and Pyrolysis Mechanism : The pyrolysis characteristics of tetrazolo[1,5-a]pyridine have been studied using thermogravimetric analysis (TG) and differential scanning calorimetry (DSC), revealing its thermal safety and thermodynamic parameters (Yao et al., 2021).

Thermolysis Products and Mechanisms : Flash vacuum thermolyses of tetrazolo[1,5-a]pyridine generate 2-pyridylnitrene and other compounds, indicating its diverse thermal decomposition pathways (McCluskey & Wentrup, 2008).

Applications in Material Science

- Electron-Accepting Unit in π-Conjugated Systems : Tetrazolo[1,5-a]pyridine has been used as an electron-accepting unit in π-conjugated systems for modulating physical properties and demonstrating stable transistor characteristics (Tamba et al., 2022).

Miscellaneous Applications

Synthesis of Energetic Materials : Tetrazolo[1,5-a]pyridine derivatives have been synthesized for applications in energetic materials, showing properties like high density and detonation characteristics (Ma et al., 2018).

Antimicrobial and Antioxidant Activity : Certain tetrazolo[1,5-a]pyrimidines have been evaluated for antimicrobial and antioxidant activities, indicating potential biomedical applications (Raju et al., 2012).

Safety And Hazards

The thermal safety and thermodynamic parameters of Tetrazolo[1,5-a]pyridine were calculated . The findings of these experiments and theoretical calculations can contribute to the determination of safety precautions for possible heat hazard accidents during the handling, transportation, use, and storage of Tetrazolo[1,5-a]pyridine .

Zukünftige Richtungen

The potential of Tetrazolo[1,5-a]pyridine as an electron-accepting unit is being investigated . A series of diarylated Tetrazolo[1,5-a]pyridine derivatives was synthesized to investigate this potential . The research on Tetrazolo[1,5-a]pyridine is ongoing, and it is expected to contribute significantly to the field of synthetic chemistry and pharmaceutical science .

Eigenschaften

IUPAC Name |

tetrazolo[1,5-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4/c1-2-4-9-5(3-1)6-7-8-9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPDSGGQFORKTMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NN=NN2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00181823 | |

| Record name | Pyridotetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetrazolo[1,5-a]pyridine | |

CAS RN |

274-87-3 | |

| Record name | Pyridotetrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000274873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrazolo[1,5-a]pyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109852 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetrazolo[1,5-a]pyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=838 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridotetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

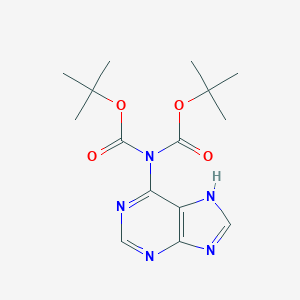

![tert-Butyl 7,8-dihydro-2-(methylsulfonyl)pyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B153486.png)

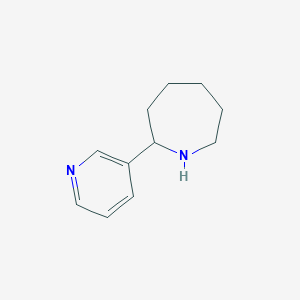

![tert-Butyl 7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B153487.png)

![tert-Butyl benzo[b]thiophen-2-ylcarbamate](/img/structure/B153508.png)

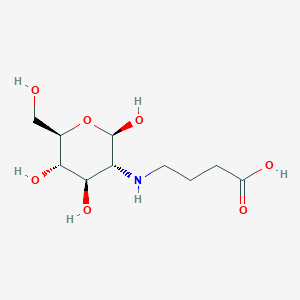

![Ethanone, 1-[2-(1-hydroxyethyl)oxiranyl]-, [S-(R*,S*)]-(9CI)](/img/structure/B153515.png)